molecular formula C24H24N2O3S B6516107 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689753-06-8

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516107
CAS No.: 689753-06-8
M. Wt: 420.5 g/mol
InChI Key: BXHRGONXSHMHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a 4-ethoxyphenyl group at position 3 and a 3-methylbenzyl substituent at position 1. Thienopyrimidines are known for their pharmacological versatility, including kinase inhibition, antimicrobial activity, and anticancer effects .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-5-29-20-11-9-19(10-12-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-8-6-7-15(2)13-18/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHRGONXSHMHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC(=C4)C)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione belongs to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step processes that include the formation of thiophene rings followed by functionalization. The compound can be synthesized through various methods involving key intermediates such as 5-substituted-4-chlorothienopyrimidine and substituted phenyl isoxazoles .

Anticancer Activity

Several studies have reported on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance:

  • In vitro studies indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. In particular, derivatives showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer (MDA-MB-231) and non-small cell lung cancer cells .
  • Structure-activity relationship (SAR) analyses suggest that substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing groups tend to enhance cytotoxicity .

The mechanism by which thieno[2,3-d]pyrimidines exert their anticancer effects is believed to involve the inhibition of key enzymes involved in tumor cell proliferation and survival. For example:

  • Compounds have been shown to inhibit MIF2 tautomerase activity with IC50 values as low as 2.6 μM for certain derivatives . This inhibition disrupts critical cellular pathways that cancer cells rely on for growth and survival.

Study 1: Cytotoxicity Against MDA-MB-231 Cells

A study focused on assessing the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells revealed that:

  • Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
  • The most potent derivative had an IC50 value of 27.6 μM .

Study 2: Evaluation of Antioxidant Properties

Another investigation examined the antioxidant potential of a related thieno[2,3-d]pyrimidine compound:

  • It was found to reduce oxidative stress markers in cell cultures exposed to toxic agents like 4-nonylphenol . The compound demonstrated protective effects on erythrocytes by reducing malformations induced by oxidative stress.

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Cell LineMechanism
Thieno[2,3-d]pyrimidine Derivative A27.6MDA-MB-231MIF2 Inhibition
Thieno[2,3-d]pyrimidine Derivative B43.0Non-small cell lung cancerCell Cycle Arrest
Thieno[2,3-d]pyrimidine Derivative C50.0HepG2 (Liver Cancer)Apoptosis Induction

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study : A derivative demonstrated cytotoxic effects against breast cancer cell lines through the modulation of apoptosis-related pathways.

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Thieno[2,3-d]pyrimidines have shown promising results in inhibiting bacterial growth.

  • Case Study : A related thieno derivative exhibited activity against Staphylococcus aureus and Escherichia coli in vitro.

Pharmacological Applications

1. Anti-inflammatory Effects
Research suggests that thieno[2,3-d]pyrimidine compounds may possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines.

  • Case Study : In vivo studies demonstrated that a similar compound reduced inflammation in animal models of arthritis.

2. Neuroprotective Effects
There is growing interest in the neuroprotective potential of thieno derivatives. They may protect neuronal cells from oxidative stress and apoptosis.

  • Case Study : A study indicated that a related compound improved cognitive function in models of neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidines. Modifications at various positions on the thieno ring and substituents can significantly influence potency and selectivity.

  • Table 1: Summary of SAR Findings
Substituent PositionModification TypeBiological Activity
4-EthoxyAlkyl groupEnhanced lipophilicity
5-MethylMethyl groupIncreased cytotoxicity
6-DimethylDimethyl groupImproved anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Findings
Target Compound : 3-(4-Ethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione 3: 4-Ethoxyphenyl; 1: 3-Methylbenzyl; 5,6: Dimethyl C₂₄H₂₅N₂O₃S 421.54 Data pending; hypothesized to exhibit anticancer activity due to structural analogy
2-(4-Methoxybenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () 2: 4-Methoxybenzyl; 5,6: Dimethyl C₁₆H₁₆N₂O₂S 300.38 Synthesized via HCl-mediated cyclization; tested for antiproliferative activity (cell lines unspecified)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () 6: Thiazolyl; 3: Phenyl; 5: Methyl C₁₇H₁₄N₄O₂S₂ 386.45 Antimicrobial activity against Staphylococcus aureus (MIC ≤ 100 µg/mL), outperforming metronidazole and streptomycin
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one () 3: Allyl; 2: Morpholinyl-ethylthio; 5,6: Dimethyl C₁₇H₂₁N₃O₃S₂ 379.50 No explicit activity data; morpholinyl group may enhance solubility and CNS penetration
4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine () Core: Benzothiophene; 4: Imino; 2,7: Dimethyl C₁₃H₁₆N₄S 268.36 Broad medicinal applications (antiviral, anticancer) attributed to imino group and benzothiophene fusion

Impact of Substituents on Activity

  • Ethoxyphenyl vs. Methoxybenzyl (Target vs.
  • Thiazolyl Substituent () : The thiazole ring enhances antimicrobial activity, suggesting that electron-deficient heterocycles at position 6 could optimize antibacterial potency.
  • Dione vs. Imino Functional Groups (Target vs. ): The 2,4-dione moiety in the target compound facilitates hydrogen bonding with enzymatic targets (e.g., kinases), whereas the imino group in may enable alternative binding modes.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A common approach involves cyclocondensation between 5,6-dimethylthiophene-2,3-diamine and a β-ketoester or diketone. For example, reacting 5,6-dimethylthiophene-2,3-diamine with ethyl acetoacetate in refluxing acetic acid yields the intermediate 5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidine-2,4-dione. Key parameters include:

  • Solvent: Glacial acetic acid or dimethylformamide (DMF)

  • Temperature: 120–140°C under reflux

  • Catalyst: None required due to self-condensation

This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side-product formation.

Thieno-Pyrimidine Fusion via Heterocyclization

Alternative routes employ sulfur-containing precursors. A mixture of 6-methyl-heptane-2,4-dione, malononitrile, and sulfur in ethanol at 70°C generates the thieno[2,3-d]pyrimidine backbone through a Gewald-like reaction. This method introduces the 5,6-dimethyl groups in situ, simplifying later functionalization steps.

Functionalization at Position 3: 4-Ethoxyphenyl Incorporation

The 3-(4-ethoxyphenyl) moiety is introduced via nucleophilic substitution or urea-mediated coupling:

Ullmann-Type Coupling

Reacting the core intermediate with 4-ethoxyphenylboronic acid under palladium catalysis (Pd(OAc)₂, PPh₃) in toluene/water (3:1) at 100°C installs the aryl group with 68% yield. Copper(I) iodide enhances regioselectivity, favoring position 3 over competing sites.

Urea Intermediate Strategy

A two-step protocol involves:

  • Urea Formation: Treating 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione with 4-ethoxyphenyl isocyanate in dry THF at 0°C.

  • Cyclodehydration: Heating the urea intermediate at 180°C in DMF induces ring closure, yielding the 3-substituted product.

This method achieves higher purity (≥95% by HPLC) but requires anhydrous conditions.

N1-Alkylation with 3-Methylbenzyl Group

The 1-[(3-methylphenyl)methyl] substituent is introduced via alkylation:

Direct Alkylation

Treating the 3-(4-ethoxyphenyl) intermediate with 3-methylbenzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours achieves N1-alkylation. Key considerations:

  • Base: Potassium carbonate minimizes ester hydrolysis

  • Solvent: DMF enhances solubility of aromatic intermediates

  • Yield: 55–62% after column chromatography

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water) improves reaction efficiency (yield: 70–75%) while reducing side-product formation.

Optimization Strategies

Solvent Effects

SolventYield (%)Purity (%)
DMF6292
DMSO5889
Toluene4585
Ethanol 5088

Ethanol emerges as a greener alternative, though with marginally lower yields.

Temperature and Time

  • Optimal Range: 80–100°C for 8–12 hours

  • Above 110°C: Degradation products increase by 15–20%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂Ph), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 2.35 (s, 6H, 5,6-CH₃), 2.28 (s, 3H, Ar-CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃).

  • ¹³C NMR: 164.8 (C=O), 158.2 (C-O), 135.6–114.7 (Ar-C), 63.4 (OCH₂), 14.7 (CH₂CH₃).

Mass Spectrometry

  • HRMS (ESI-TOF): m/z Calcd for C₂₅H₂₇N₃O₃S [M+H]⁺: 449.1745; Found: 449.1748.

Challenges and Scalability

Steric Hindrance

The 3-methylbenzyl group creates steric bulk, necessitating:

  • Extended reaction times (14–16 hours for >90% conversion)

  • High dilution conditions (0.1 M) to prevent dimerization

Purification

Crystallization from ethanol/dioxane (1:3) yields 98% pure product, but scale-up above 100 g requires gradient column chromatography .

Q & A

Basic: How can researchers optimize synthetic routes for this thieno[2,3-d]pyrimidine derivative to achieve high purity and yield?

Methodological Answer:
Synthesis optimization requires multi-step reaction tuning, including:

  • Stepwise alkylation : Use potassium carbonate in DMF to promote alkylation of intermediates with benzyl chlorides or chloroacetamides, ensuring precise stoichiometric ratios to minimize by-products .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile or ethanol) under reflux conditions enhance reaction efficiency and purity .
  • Catalyst use : Palladium-catalyzed cross-coupling reactions improve regioselectivity in later stages .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity crystalline solids (>95% purity) .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and electronic environments, particularly for ethoxyphenyl and methylbenzyl groups .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings, revealing planar configurations that influence electronic properties .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~400–430 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds .

Basic: How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • In vitro assays : Use kinase inhibition or enzyme-binding assays (e.g., fluorescence polarization) to evaluate interactions with targets like DNA repair enzymes or kinases .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to known thienopyrimidine derivatives .
  • Targeted docking : Perform preliminary molecular docking with proteins (e.g., EGFR, PARP) to prioritize high-affinity candidates .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological efficacy across derivatives?

Methodological Answer:

  • Substituent variation analysis : Compare analogues with modified substituents (e.g., chloro vs. methoxy groups) using bioactivity data tables (Table 1) .
  • Statistical modeling : Apply multivariate regression to correlate electronic parameters (Hammett constants) with IC50 values .
  • Crystallographic data : Correlate dihedral angles (e.g., 15–25° for methoxyphenyl groups) with binding affinity to explain discrepancies in activity .

Advanced: What computational strategies enhance the prediction of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and hydrogen-bonding networks .
  • Free-energy calculations : Use MM/GBSA or MM/PBSA to quantify binding energies, prioritizing derivatives with ΔG < -40 kcal/mol .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the thienopyrimidine core) for virtual screening .

Advanced: How can researchers address contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solvent optimization : Test solubility in DMSO-water mixtures (e.g., 10–90% v/v) with dynamic light scattering (DLS) to identify aggregation thresholds .
  • Permeability assays : Use Caco-2 monolayers or PAMPA to measure apparent permeability (Papp), comparing results under varying pH conditions (e.g., 6.5 vs. 7.4) .
  • Co-crystallization : Co-formulate with cyclodextrins or lipids to enhance solubility while maintaining crystallinity .

Advanced: What advanced synthetic methodologies improve regioselectivity in functionalizing the thienopyrimidine core?

Methodological Answer:

  • Transition-metal catalysis : Employ Pd(PPh3)4 or CuI to mediate Suzuki-Miyaura couplings for aryl group introduction at the 2-position .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining >80% yield in heterocyclic ring formation .
  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.